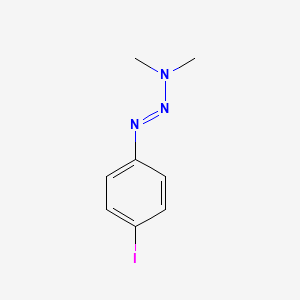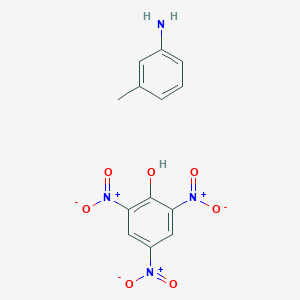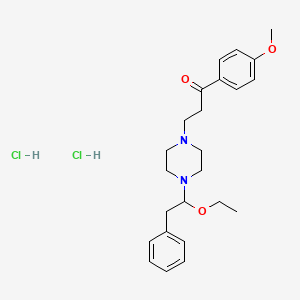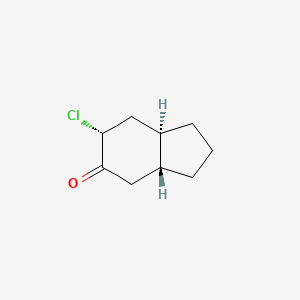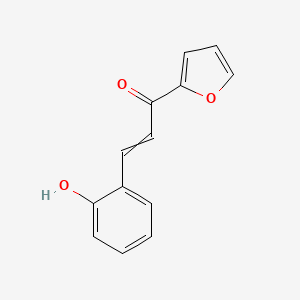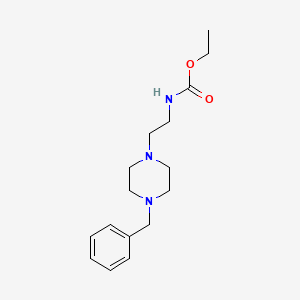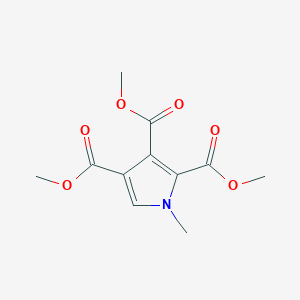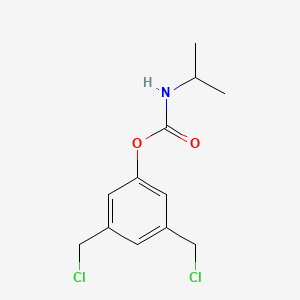
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate is a chemical compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.163 g/mol . . This compound is characterized by the presence of two chloromethyl groups attached to a phenyl ring, along with a propan-2-ylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate typically involves the reaction of 3,5-bis(chloromethyl)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, allowing the compound to react with nucleophiles such as amines or thiols. This reactivity can be exploited to modify biomolecules or synthesize new compounds .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbamate group.
3,5-Bis(bromomethyl)phenyl propan-2-ylcarbamate: Similar structure but with bromomethyl groups instead of chloromethyl groups.
Uniqueness
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate is unique due to its dual chloromethyl groups, which provide multiple sites for nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
22134-31-2 |
|---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
[3,5-bis(chloromethyl)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(2)15-12(16)17-11-4-9(6-13)3-10(5-11)7-14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
BMXGDYIPFAYOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1=CC(=CC(=C1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


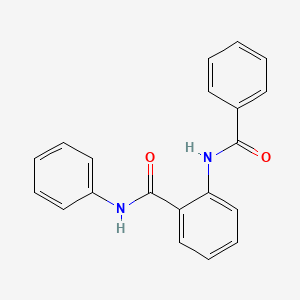
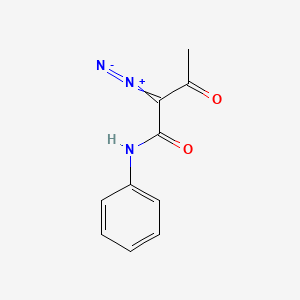
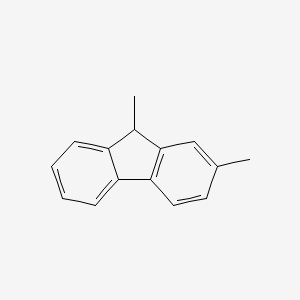
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
